Cas no 67599-08-0 (bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate)

bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate structure
67599-08-0 structure
Product name:bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate
CAS No:67599-08-0
MF:C43H46N2O6
MW:686.8351521492
CID:966363
PubChem ID:106718

bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate Chemical and Physical Properties

Names and Identifiers

    • bis(2-oxo-1,2-diphenylethyl) (methylenedicyclohexane-4,1-diyl)dicarbamate
    • (2-oxo-1,2-diphenylethyl) N-[4-[[4-[(2-oxo-1,2-diphenylethoxy)carbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate
    • bis(2-oxo-1,2-diphenylethyl) (methanediyldicyclohexane-4,1-diyl)biscarbamate
    • Carbamic acid, (methylenedi-4,1-cyclohexanediyl)bis-, bis(2-oxo-1,2-diphenylethyl) ester
    • Carbamic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, C,C'-bis(2-oxo-1,2-diphenylethyl) ester
    • EINECS 266-756-0
    • NS00055895
    • DTXSID60986957
    • Bis(2-oxo-1,2-diphenylethyl) [methylenedi(cyclohexane-4,1-diyl)]bis(hydrogen carbonimidate)
    • 67599-08-0
    • YQWPDWHCQZWVLX-UHFFFAOYSA-N
    • Inchi: InChI=1S/C43H46N2O6/c46-38(32-13-5-1-6-14-32)40(34-17-9-3-10-18-34)50-42(48)44-36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)45-43(49)51-41(35-19-11-4-12-20-35)39(47)33-15-7-2-8-16-33/h1-20,30-31,36-37,40-41H,21-29H2,(H,44,48)(H,45,49)
    • InChI Key: YQWPDWHCQZWVLX-UHFFFAOYSA-N
    • SMILES: C1CC(CCC1CC2CCC(CC2)NC(=O)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)NC(=O)OC(C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Computed Properties

  • Exact Mass: 686.33578
  • Monoisotopic Mass: 686.33558719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 14
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 9.5

Experimental Properties

  • PSA: 110.8

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd